6-Hydroxychromane-3-carboxylic acid
Description
6-Hydroxychromane-3-carboxylic acid belongs to the chromane family, characterized by a benzopyran core structure—a fused benzene and oxygen-containing heterocyclic ring. The compound features a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) moiety at position 3 (Figure 1). Chromane derivatives are widely studied for their biological activities, including antioxidant and anti-inflammatory properties .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7,11H,3,5H2,(H,12,13) |
InChI Key |
FMAXZGMMJCWXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxychroman-3-carboxylic Acid
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Substituents : Methoxy (-OCH₃) at position 6, carboxylic acid at position 3.
- Solubility data from research suppliers indicate storage at room temperature, with stock solutions prepared in organic solvents like DMSO .
6-Bromochromone-3-carboxylic Acid
- Molecular Formula : C₁₀H₇BrO₄ (inferred from )
- Molecular Weight : ~287.07 g/mol (estimated).
- Key Substituents : Bromine atom at position 6, chromone (unsaturated benzopyran) backbone.
- Properties : Bromine’s electron-withdrawing nature increases reactivity in cross-coupling reactions. The unsaturated chromone core may enhance conjugation, affecting UV absorption properties .
6-Chloro-7-hydroxycoumarin-3-carboxylic Acid
- Molecular Formula : C₁₀H₅ClO₅
- Molecular Weight : 240.60 g/mol
- Key Substituents : Chlorine at position 6, hydroxyl at position 7, carboxylic acid at position 3.
- This compound’s coumarin scaffold may confer fluorescence, useful in probe design .
6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid
- Molecular Formula : C₁₂H₁₁ClO₃ (estimated)
- Molecular Weight : ~238.67 g/mol (estimated).
- Key Features : Spirocyclic structure integrating a cyclopropane ring at position 4.
- Such structural complexity may limit synthetic accessibility .
Comparative Data Table
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